molecular formula C17H10NNaO3 B053638 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt CAS No. 116353-24-3

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt

Cat. No.: B053638
CAS No.: 116353-24-3
M. Wt: 299.25 g/mol
InChI Key: BQXPRKCURGJKAI-UHFFFAOYSA-M
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Description

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is a heterocyclic compound with the empirical formula C17H10NNaO3 and a molecular weight of 299.26 g/mol . This compound is known for its unique structure, which includes a carbazole core fused with a benzo ring and functionalized with hydroxy and carboxylate groups. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoic acid with a suitable aldehyde or ketone to form the carbazole core, followed by functionalization with hydroxy and carboxylate groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylate groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzo[a]carbazole-3-carboxylic acid: (free acid form)

    2-Hydroxybenzo[a]carbazole-3-carboxylate: (ester form)

    2-Hydroxybenzo[a]carbazole-3-carboxamide: (amide form)

Uniqueness

2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications, such as biological assays and industrial processes, compared to its free acid or ester counterparts .

Properties

IUPAC Name

sodium;2-hydroxy-11H-benzo[a]carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3.Na/c19-15-8-12-9(7-13(15)17(20)21)5-6-11-10-3-1-2-4-14(10)18-16(11)12;/h1-8,18-19H,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXPRKCURGJKAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352523-30-9
Record name 352523-30-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt
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Reactant of Route 6
2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt

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